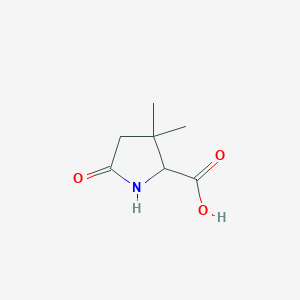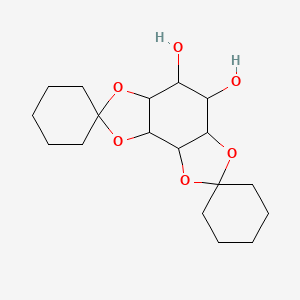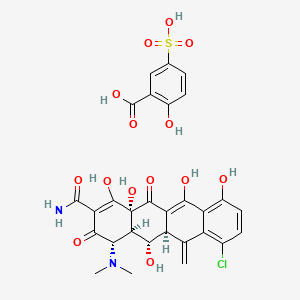
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is used in research .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid consists of a pyrrolidine ring with two methyl groups attached to the 3rd carbon atom, a carbonyl group attached to the 5th carbon atom, and a carboxylic acid group attached to the 2nd carbon atom .Physical And Chemical Properties Analysis
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
- Summary of Application : Pyrrolidine, a five-membered ring compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results or Outcomes : Pyrrolidine derivatives inhibited COX-2 with IC50 values in the range of 1–8 µM .
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
- Summary of Application : A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized . These compounds showed potent antioxidant activity .
- Methods of Application : The compounds were synthesized containing chloro, hydroxyl, isopropyl, nitroso, and amino substituents at benzene ring and bearing acyclic and heterocyclic substituents at position 3 of the pyrrolidine ring .
- Results or Outcomes : Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was tested to be 1.5 times higher than that of ascorbic acid .
Antimicrobial Activity of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Summary of Application : 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue were explored for their in vitro antimicrobial activity against multidrug-resistant pathogens .
- Methods of Application : The compounds were tested against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) .
- Results or Outcomes : The compounds showed structure-dependent antimicrobial activity .
Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
- Summary of Application : A method has been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
- Methods of Application : Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been used .
- Results or Outcomes : Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .
Anti-Inflammatory Activity of Pyrrolidine-3-carboxylic Acid Derivatives
- Summary of Application : Pyrrolidine-3-carboxylic acid derivatives have been designed and synthesized as potent anti-inflammatory agents .
- Methods of Application : The compounds were screened against MMP-2 and MMP-9 .
- Results or Outcomes : All results were excellent, with compounds 3d, 3e, and 3f showing promising activity against matrix metalloproteins (MMPs) .
Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acids
- Summary of Application : Derivatives of 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity due to their interesting biological properties .
- Methods of Application : The compounds were tested for their ability to stimulate division of isolated monkey kidney cells .
- Results or Outcomes : The compounds showed structure-dependent biological activity .
Safety And Hazards
Propriétés
IUPAC Name |
3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZZAWCQMQIZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)



![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)

